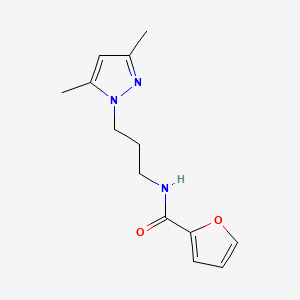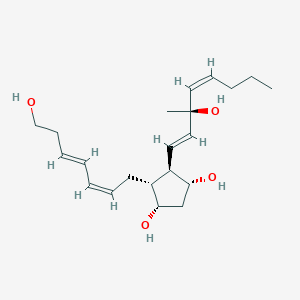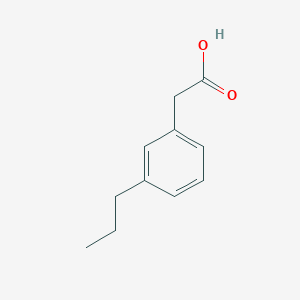![molecular formula C6H13BO2 B14146071 [(E)-2,3-dimethylbut-1-enyl]boronic acid CAS No. 474537-90-1](/img/structure/B14146071.png)
[(E)-2,3-dimethylbut-1-enyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-2,3-dimethylbut-1-enyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid functional group makes it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3-dimethylbut-1-enyl]boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 2,3-dimethylbut-1-ene using diborane (B2H6) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This method yields the desired boronic acid with high selectivity .
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of specialized reactors that allow for precise control over reaction conditions, such as temperature and pressure. The use of catalysts, such as palladium or nickel complexes, can further improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-2,3-dimethylbut-1-enyl]boronic acid undergoes a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borates or boronic esters.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Palladium or nickel catalysts are often used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[(E)-2,3-dimethylbut-1-enyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: They are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: Boronic acids are used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which [(E)-2,3-dimethylbut-1-enyl]boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process involves the activation of the boron atom, enhancing the reactivity of the organic ligand .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
[(E)-2,3-dimethylbut-1-enyl]boronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a valuable reagent in both academic and industrial settings .
Propriétés
Numéro CAS |
474537-90-1 |
|---|---|
Formule moléculaire |
C6H13BO2 |
Poids moléculaire |
127.98 g/mol |
Nom IUPAC |
[(E)-2,3-dimethylbut-1-enyl]boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-5(2)6(3)4-7(8)9/h4-5,8-9H,1-3H3/b6-4+ |
Clé InChI |
VSNMDFQRUIZKTJ-GQCTYLIASA-N |
SMILES isomérique |
B(/C=C(\C)/C(C)C)(O)O |
SMILES canonique |
B(C=C(C)C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


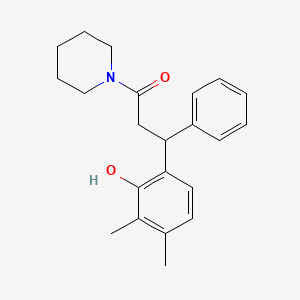
![3-[1-{4-[(E)-phenyldiazenyl]phenyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14146001.png)
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
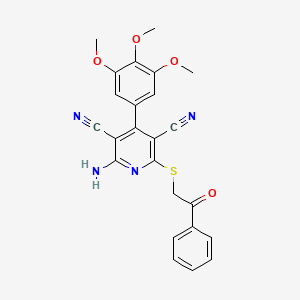
![Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14146034.png)
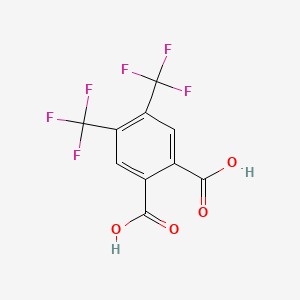
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)
![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)

